molecular formula C11H11ClO3 B1428154 2-Chloro-4-(cyclopropylmethoxy)benzoic acid CAS No. 1237084-18-2

2-Chloro-4-(cyclopropylmethoxy)benzoic acid

Cat. No.: B1428154
CAS No.: 1237084-18-2
M. Wt: 226.65 g/mol
InChI Key: FASUFPFYKBHCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C11H11ClO3. It is characterized by the presence of a chloro group at the second position and a cyclopropylmethoxy group at the fourth position on the benzoic acid ring. This compound is typically a white to brown solid and is used in various chemical and industrial applications .

Scientific Research Applications

2-Chloro-4-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “2-Chloro-4-(cyclopropylmethoxy)benzoic acid” is not specified in the search results. The mechanism of action would depend on the specific application or reaction in which this compound is used .

Future Directions

The future directions for “2-Chloro-4-(cyclopropylmethoxy)benzoic acid” are not specified in the search results. The potential applications and research directions would depend on the specific properties and reactivity of this compound .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(cyclopropylmethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the synthesis and degradation of specific biomolecules, thereby influencing their levels and activity within the cell .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. For example, it may bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting its activity. Alternatively, it may induce conformational changes in proteins, affecting their function. These interactions can result in alterations in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound may affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the breakdown of certain biomolecules, leading to their accumulation. Understanding the metabolic pathways of the compound is crucial for elucidating its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effects. Studies have shown that the compound can be distributed to various organs, where it exerts its biochemical actions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and subsequent biochemical effects. For instance, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopropylmethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbenzoic acid: Similar in structure but with a methyl group instead of a cyclopropylmethoxy group.

    2-Chloro-3,4-dimethoxybenzoic acid: Contains two methoxy groups instead of a cyclopropylmethoxy group.

    2-Chloro-4-methoxybenzoic acid: Similar but with a single methoxy group.

Uniqueness

2-Chloro-4-(cyclopropylmethoxy)benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(cyclopropylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASUFPFYKBHCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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